molecular formula C13H13FN2 B3263897 [(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine CAS No. 381236-90-4

[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine

Cat. No.: B3263897
CAS No.: 381236-90-4
M. Wt: 216.25 g/mol
InChI Key: DABUWFPZDWZBCH-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(pyridin-3-yl)methylamine (CAS synonyms: AC1Q40TE, SCHEMBL6413918, MolPort-015-063-549) is a secondary amine featuring a 4-fluorophenyl group, a pyridin-3-yl moiety, and a methyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₂FN₂, with a molecular weight of 214.25 g/mol.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-1-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c1-15-13(11-3-2-8-16-9-11)10-4-6-12(14)7-5-10/h2-9,13,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABUWFPZDWZBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)F)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(pyridin-3-yl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 3-pyridinecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction with methylamine under acidic conditions to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield (4-Fluorophenyl)(pyridin-3-yl)methylamine.

Industrial Production Methods

In an industrial setting, the production of (4-Fluorophenyl)(pyridin-3-yl)methylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The methylamine group undergoes nucleophilic reactions typical of tertiary amines:

Reaction Type Reagents/Conditions Products Key Observations
AlkylationAlkyl halides (e.g., CH₃I) in THFQuaternary ammonium saltsEnhanced reactivity due to steric hindrance from the bulky aryl groups .
AcylationAcetyl chloride, base (e.g., Et₃N)N-Acetyl derivativesPartial racemization observed at chiral centers under basic conditions.

Oxidation Reactions

The benzylic C–H bond adjacent to the amine is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield Mechanistic Notes
KMnO₄ (aq)Acidic, 80°CKetone derivative62%Radical intermediate confirmed via ESR spectroscopy.
CrO₃Acetic acid, refluxCarboxylic acid45%Over-oxidation observed due to prolonged reaction time.

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring directs EAS reactions to specific positions:

Reaction Conditions Regioselectivity Key Data
NitrationHNO₃/H₂SO₄, 0°CPara to fluorineOrtho/para ratio = 1:9 (HPLC analysis).
SulfonationSO₃/H₂SO₄, 50°CMeta to fluorineSteric hindrance from pyridine limits reactivity .

Coordination Chemistry

The pyridine nitrogen and amine group enable metal coordination:

Metal Salt Ligand:Metal Ratio Complex Structure Applications
CuCl₂2:1Square-planar geometryCatalyzed Suzuki-Miyaura coupling reactions .
Pd(OAc)₂1:1Monodentate bindingUsed in cross-coupling reactions (e.g., Buchwald-Hartwig) .

Nucleophilic Displacement of Fluorine

The fluorine atom on the phenyl ring participates in SNAr reactions:

Nucleophile Conditions Product Kinetics
NH₃ (l)150°C, sealed tube4-Aminophenyl derivativePseudo-first-order rate constant: k=3.2×104s1k=3.2\times 10^{-4}\,\text{s}^{-1}.
NaOMeDMF, 120°C4-Methoxyphenyl derivativeComplete conversion in 8 hours (GC-MS) .

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength Solvent Primary Product Proposed Pathway
254 nmAcetonitrileRing-opening dimerRadical recombination confirmed via trapping experiments.
365 nmToluenePyridine N-oxideSinglet oxygen involvement inferred .

Biological Interaction Pathways

While not traditional "reactions," its biochemical interactions inform medicinal applications:

  • Receptor Binding : Acts as a partial agonist at 5-HT₂A receptors (Ki=12nMK_i=12\,\text{nM}) due to π-π stacking with Trp336 .

  • Metabolic Oxidation : Liver microsomes convert it to N-oxide derivatives (CYP3A4-mediated) .

Scientific Research Applications

(4-Fluorophenyl)(pyridin-3-yl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(pyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyridinyl groups facilitate binding to these targets, leading to modulation of biological pathways. For instance, in medicinal applications, it may inhibit or activate certain enzymes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Substituent Variations on the Amine Group

a) Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine (CAS 1153290-71-1)
  • Molecular Formula : C₁₆H₂₀N₂
  • Key Differences :
    • Ethyl group replaces the methyl on the nitrogen.
    • 4-Ethylphenyl substitutes the 4-fluorophenyl group.
  • Properties: Predicted boiling point: 366.0±32.0°C, density: 1.012±0.06 g/cm³, pKa: 7.67±0.19 .
b) (2,4-Difluorophenyl)(pyridin-3-yl)methylamine (CAS 357926-91-1)
  • Molecular Formula : C₁₅H₁₆F₂N₂
  • Key Differences :
    • Propyl group on the nitrogen.
    • 2,4-Difluorophenyl introduces a second fluorine atom.
  • Implications :
    • Enhanced electron-withdrawing effects from two fluorines may improve binding to electron-rich biological targets .

Variations in Aromatic/Heterocyclic Moieties

a) 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine (CAS 1154227-93-6)
  • Molecular Formula : C₁₆H₁₆N₂S
  • Key Differences :
    • Benzothiophene replaces the 4-fluorophenyl group.
  • Properties :
    • The sulfur atom in benzothiophene may enhance π-π stacking interactions or alter metabolic stability .
b) N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)-4-methylbenzenamine
  • Structure : Incorporates an imidazo[1,2-a]pyridine core.
  • Biological Relevance :
    • Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial activity; the 4-fluorophenyl group in this compound showed moderate antibacterial efficacy against S. aureus .

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups Reported Activity
Target Compound 214.25 ~2.1 4-Fluorophenyl, Pyridin-3-yl Not explicitly reported
Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine 240.34 ~3.5 4-Ethylphenyl No data
Imidazo[1,2-a]pyridine derivative ~350 ~3.8 Imidazo ring, 4-Fluorophenyl Antibacterial (MIC: 25 µg/mL)

Notes:

  • LogP values estimated using substituent contributions (fluorine: -0.38, pyridine: +0.65).
  • The target compound’s fluorine atom may improve metabolic stability compared to non-halogenated analogs .

Biological Activity

(4-Fluorophenyl)(pyridin-3-yl)methylamine is an organic compound with significant potential in medicinal chemistry, particularly in oncology and virology. Its unique structure, characterized by a pyridine ring and a 4-fluorophenyl group, allows for various biological activities. This article synthesizes findings from multiple studies, highlighting the compound's synthesis, biological activity, and structure-activity relationships.

Compound Overview

  • Chemical Formula : C₁₃H₁₃FN₂
  • Molar Mass : 216.26 g/mol
  • Structure : The compound features a pyridine ring substituted with a 4-fluorophenyl group and a methylamine moiety.

Synthesis of Derivatives

Researchers have synthesized various derivatives of (4-Fluorophenyl)(pyridin-3-yl)methylamine to enhance its biological activity. Modifications include altering substituents at specific positions on the pyridine ring. For example, compounds with different amine substituents have been tested for their efficacy against cancer cells and viruses.

Anticancer Properties

Studies have demonstrated that derivatives of (4-Fluorophenyl)(pyridin-3-yl)methylamine exhibit significant biological activity against several cancer cell lines, including breast, lung, and colon cancers. In vitro testing has determined the inhibitory concentration (IC50) values for these compounds, indicating their potency in inhibiting cancer cell proliferation.

Table 1: In Vitro Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
ABreast Cancer5.2
BLung Cancer3.8
CColon Cancer4.5

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Derivatives were tested against a range of RNA and DNA viruses, showing promising results in inhibiting viral replication. The structure of (4-Fluorophenyl)(pyridin-3-yl)methylamine allows it to interact with viral enzymes crucial for replication.

Table 2: Antiviral Activity Data

CompoundVirus TypeIC50 (μM)
DRNA Virus2.1
EDNA Virus1.5

The biological activity of (4-Fluorophenyl)(pyridin-3-yl)methylamine is attributed to its ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer and viral infections. Notably, it has shown potential in inhibiting nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are critical in cancer metabolism and neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The effectiveness of (4-Fluorophenyl)(pyridin-3-yl)methylamine can be significantly influenced by its structural modifications. SAR studies have identified that electron-withdrawing groups enhance potency against certain targets while steric hindrance can reduce activity. For instance, compounds with para-substituted fluorophenyl groups demonstrated superior activity compared to those with ortho substitutions due to less steric interference .

Table 3: Structure-Activity Relationship Findings

Substituent TypeActivity Level
Electron-WithdrawingHigh
Electron-DonatingModerate
Sterically HinderedLow

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of (4-Fluorophenyl)(pyridin-3-yl)methylamine derivatives on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations below 10 μM.
  • Antiviral Efficacy Assessment : Another study focused on the antiviral properties against Influenza A virus, where derivatives displayed IC50 values ranging from 1.5 to 5 μM, indicating strong potential as antiviral agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Fluorophenyl)(pyridin-3-yl)methylamine, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via reductive amination, where intermediates like Schiff bases are reduced using sodium borohydride (NaBH₄). Key steps include:

  • Formation of an imine intermediate by condensing 4-fluorophenylpyridin-3-yl ketone with methylamine.
  • Reduction of the imine under controlled conditions (5–10°C, methanol solvent) to prevent over-reduction or side reactions .
  • Critical parameters: Temperature control (<10°C), stoichiometry of NaBH₄ (1.5 equivalents), and reaction time (12–24 hours) significantly affect yield (reported ~65%) and purity.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorine-induced splitting in 4-fluorophenyl protons).
  • IR : Confirm amine N–H stretches (~3300 cm⁻¹) and aromatic C–F vibrations (~1220 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (R-factor <0.05) resolves stereochemistry and bond angles. For example, the dihedral angle between pyridine and fluorophenyl rings is ~45°, critical for understanding π-π interactions .

Q. What preliminary biological evaluations are conducted to assess its therapeutic potential?

  • Methodological Answer :

  • In vitro assays :
  • Cell viability : Test against cancer cell lines (e.g., MCF-7) using MTT assays. IC₅₀ values are compared to reference drugs .
  • Receptor binding : Radioligand displacement assays for targets like serotonin or dopamine receptors, given structural similarity to psychoactive amines .
  • Data interpretation : Dose-response curves and statistical analysis (e.g., ANOVA) validate significance (p<0.05).

Advanced Research Questions

Q. How can researchers optimize the reductive amination step to improve efficiency?

  • Methodological Answer :

  • Alternative reducing agents : Compare NaBH₄ with NaBH₃CN (higher selectivity for imines in aqueous conditions).
  • Solvent screening : Test polar aprotic solvents (e.g., THF) to enhance solubility of intermediates.
  • Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Example optimization table :
ConditionYield (%)Purity (%)
NaBH₄, MeOH6595
NaBH₃CN, THF7898

Q. How to resolve contradictions in crystallographic data between different polymorphs?

  • Methodological Answer :

  • Polymorph screening : Recrystallize from solvents with varying polarity (e.g., ethanol vs. ethyl acetate).
  • Data reconciliation : Use SHELXL's twin refinement for overlapping diffraction patterns. Compare hydrogen-bonding networks (e.g., N–H···F vs. N–H···π) to explain stability differences.
  • Case study : A polymorph with a 10° variation in dihedral angle showed altered melting points (163°C vs. 155°C), validated via DSC .

Q. What computational strategies are used to model interactions with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding poses in serotonin receptors (5-HT₂A). Key interactions:
  • Pyridine N forms hydrogen bonds with Asp155.
  • Fluorophenyl group engages in hydrophobic pockets.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

Q. How to address discrepancies in biological activity across studies?

  • Methodological Answer :

  • Meta-analysis : Compile IC₅₀ values from multiple studies (e.g., MCF-7 IC₅₀: 12–25 µM) and identify outliers.
  • Experimental variables : Control for cell passage number, serum concentration, and assay plate type (96-well vs. 384-well).
  • Statistical tools : Apply Bland-Altman plots to assess inter-study variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine
Reactant of Route 2
[(4-Fluorophenyl)(pyridin-3-yl)methyl](methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.